2-(2-Hydroxyphenyl)benzothiazole is an organic compound with the chemical formula C₁₃H₉NOS. It is a white to light yellow crystalline solid with a melting point of 128-132 °C []. Several methods have been reported for its synthesis, including the reaction of 2-aminobenzenethiol with 2-hydroxyacetophenone [].
Research suggests that 2-(2-Hydroxyphenyl)benzothiazole possesses various properties that could be valuable in scientific research:
2-(2-Hydroxyphenyl)benzothiazole is an organic compound characterized by its unique structure, which consists of a benzothiazole ring fused with a hydroxyphenyl group. Its molecular formula is C₁₃H₉NOS, and it has a molecular weight of 227.28 g/mol. The compound exhibits interesting photophysical properties, particularly in fluorescence and excited-state dynamics, making it a subject of extensive research in both organic chemistry and materials science .
Research indicates that 2-(2-Hydroxyphenyl)benzothiazole exhibits notable biological activities. It has been studied for its potential as:
Several synthesis methods have been reported for 2-(2-Hydroxyphenyl)benzothiazole:
The applications of 2-(2-Hydroxyphenyl)benzothiazole are diverse:
Studies on the interactions of 2-(2-Hydroxyphenyl)benzothiazole with solvents reveal that solvent polarity significantly affects its excited-state dynamics. For instance, research indicates that the compound's relaxation dynamics vary between gas phase and polar solvents, impacting its fluorescence efficiency and stability . These findings are critical for optimizing its use in practical applications.
Several compounds exhibit similar structures or properties to 2-(2-Hydroxyphenyl)benzothiazole. Here are some noteworthy comparisons:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-(2-Hydroxyphenyl)benzoxazole | Similar hydroxyphenyl group | Exhibits different luminescent behavior |
| Benzothiazole | Lacks the hydroxyphenyl substituent | Primarily used as a building block in synthesis |
| 2-Aminobenzothiazole | Contains an amino group instead | Displays different reactivity and biological activity |
| 4-Hydroxycoumarin | Contains a coumarin moiety | Known for its strong fluorescence |
The uniqueness of 2-(2-Hydroxyphenyl)benzothiazole lies in its specific combination of photophysical properties and biological activities, setting it apart from these similar compounds. Its ability to undergo rapid excited-state dynamics while maintaining stability under various conditions makes it particularly valuable for advanced applications in materials science and biotechnology.
2-(2-Hydroxyphenyl)benzothiazole is a heterocyclic organic compound with the molecular formula C13H9NOS and a molecular weight of 227.28 g/mol [2] [3]. The molecule consists of a benzothiazole moiety connected to a hydroxyphenyl group at the 2-position of the thiazole ring [2] [8]. This structural arrangement creates a unique molecular framework that enables specific conformational characteristics and chemical behaviors [10].
The most stable conformation of 2-(2-Hydroxyphenyl)benzothiazole in its ground state is a planar structure featuring an intramolecular hydrogen bond between the hydroxyl group of the phenol moiety and the nitrogen atom of the benzothiazole ring (OH···N) [10] [14] [20]. This hydrogen bonding interaction significantly contributes to the overall stability of the molecule and influences its physical and chemical properties [10] [21].
Several alternative conformations of 2-(2-Hydroxyphenyl)benzothiazole have been identified through theoretical modeling and experimental studies [14] [20] [21]. The non-hydrogen-bonded conformation, formed by rotation of the OH bond, possesses higher energy (approximately 0.01 eV higher) than the most stable enol form and does not undergo excited state intramolecular proton transfer [14] [21]. Another notable conformation is the non-planar structure, characterized by a dihedral angle of approximately 151° between the benzothiazole and phenol moieties, which exhibits energy approximately 0.25 eV higher than the planar enol form [14] [20] [21].
Additionally, 2-(2-Hydroxyphenyl)benzothiazole can exist in a keto form following proton transfer, which becomes stable in the excited state [10] [17] [19]. This conformational flexibility plays a crucial role in the compound's photophysical properties and applications in various fields [19].
Table 1: Molecular Conformations of 2-(2-Hydroxyphenyl)benzothiazole
| Conformation Type | Characteristics | Relative Energy |
|---|---|---|
| Enol form with intramolecular OH···N hydrogen bond | Planar structure, most stable in ground state | Lowest (most stable) |
| Non-hydrogen-bonded conformation (OH rotation) | Higher energy than enol form, does not undergo excited state proton transfer | Higher by ~0.01 eV than enol form |
| Non-planar conformation | Dihedral angle between benzothiazole and phenol ~151° | Higher by ~0.25 eV than enol form |
| Keto form (after proton transfer) | Formed after excited state intramolecular proton transfer | Stable in excited state |
2-(2-Hydroxyphenyl)benzothiazole exhibits a melting point range of 128-134°C, as reported by multiple sources [3] [5] [6] [7] [12] [13]. This relatively high melting point indicates significant intermolecular forces within the crystal structure, likely attributed to the planar molecular conformation and potential for intermolecular hydrogen bonding and π-π stacking interactions [14] [16].
The compound has a reported boiling point range of 175-193°C [6] [7]. This thermal property is important for purification processes and applications requiring thermal stability [7]. The relatively narrow range between melting and boiling points suggests a moderate vapor pressure, which influences its behavior in various applications and experimental settings [6] [7].
Thermal stability studies indicate that 2-(2-Hydroxyphenyl)benzothiazole maintains its structural integrity at moderate temperatures, making it suitable for applications requiring thermal resistance [22]. The thermal characteristics of this compound are influenced by its molecular structure, particularly the intramolecular hydrogen bonding that stabilizes the molecule [10] [14].
The density of 2-(2-Hydroxyphenyl)benzothiazole is estimated to be approximately 1.2168 g/cm³ [6] [7] [15]. This value is consistent with other aromatic heterocyclic compounds of similar molecular weight and structure [7]. The density provides important information for formulation, processing, and application development involving this compound [15].
The refractive index of 2-(2-Hydroxyphenyl)benzothiazole is estimated to be 1.6800 [6] [15]. This relatively high refractive index is characteristic of compounds containing aromatic rings and heteroatoms, which contribute to increased polarizability and light-bending properties [15]. The refractive index is an important parameter for optical applications and can be influenced by the molecular conformation and electronic structure of the compound [6] [15].
Both density and refractive index values are essential physical parameters that influence the behavior of 2-(2-Hydroxyphenyl)benzothiazole in various applications, particularly in optical materials, thin films, and crystalline forms [6] [7] [15].
The solubility profile of 2-(2-Hydroxyphenyl)benzothiazole varies significantly across different solvents, which is a critical consideration for its purification, formulation, and application [6] [7] [15] [18]. The compound is insoluble in water, a property consistent with its predominantly hydrophobic structure containing aromatic rings and limited polar functional groups [6] [7] [15] [18].
In contrast, 2-(2-Hydroxyphenyl)benzothiazole demonstrates good solubility in various organic solvents [6] [7] [15] [18]. It is readily soluble in ethanol, which makes this solvent suitable for recrystallization and purification processes [6] [7] [15] [18]. The compound also exhibits solubility in chloroform, a common solvent for spectroscopic analyses and chemical reactions [18].
Studies have utilized 2-(2-Hydroxyphenyl)benzothiazole dissolved in cyclohexane for investigating its photophysical properties, indicating solubility in this non-polar solvent [17]. The solubility behavior in polar solvents generally varies with the polarity of the solvent, with more polar solvents potentially disrupting the intramolecular hydrogen bonding and affecting the compound's conformational equilibrium [17].
Table 2: Solubility Profile of 2-(2-Hydroxyphenyl)benzothiazole in Various Solvents
| Solvent | Solubility |
|---|---|
| Water | Insoluble |
| Ethanol | Soluble |
| Chloroform | Soluble |
| Cyclohexane | Soluble (used in studies) |
| Polar solvents (general) | Varies with polarity |
This solubility profile is important for determining appropriate solvents for various applications, including synthesis, purification, and formulation of 2-(2-Hydroxyphenyl)benzothiazole-containing products [6] [7] [15] [17] [18].
2-(2-Hydroxyphenyl)benzothiazole crystallizes in a monoclinic crystal system belonging to the P21/c space group [14] [16] [21]. This crystallographic arrangement is characterized by a specific symmetry that influences the packing and orientation of molecules within the crystal lattice [16] [21]. X-ray diffraction studies have revealed that the unit cell contains four molecules of 2-(2-Hydroxyphenyl)benzothiazole [14] [21].
The crystal structure of 2-(2-Hydroxyphenyl)benzothiazole is stabilized by various intermolecular forces, including hydrogen bonding and π-π stacking interactions [14] [16]. These interactions contribute to the overall stability and physical properties of the crystalline form [16]. The molecules within the crystal lattice adopt a nearly planar conformation, consistent with the most stable molecular structure featuring an intramolecular O-H···N hydrogen bond [10] [14] [16] [20] [21].
While complete unit cell parameters are not fully specified in the available literature, studies of related compounds with similar structural features provide insights into the likely arrangement of 2-(2-Hydroxyphenyl)benzothiazole molecules within the crystal lattice [16]. The monoclinic P21/c space group typically exhibits a specific pattern of symmetry operations that dictate the relative positions of molecules within the unit cell [16] [21].
The crystal lattice structure significantly influences the physical properties of 2-(2-Hydroxyphenyl)benzothiazole, including its melting point, solubility, and optical characteristics [14] [16] [21]. Understanding this structure is essential for applications requiring crystalline forms of the compound [16].
The crystal packing of 2-(2-Hydroxyphenyl)benzothiazole is governed by several types of intermolecular interactions that contribute to the stability and properties of the crystalline form [10] [16]. One of the most significant interactions is π-π stacking between the thiazole and benzene rings of adjacent molecules [10] [16]. These stacking interactions occur with a centroid-to-centroid distance of approximately 3.7679 Å, providing substantial stabilization to the crystal structure [16].
In addition to π-π stacking, the crystal structure exhibits weak C-H···O hydrogen bonding interactions between molecules [10] [16]. These hydrogen bonds contribute to the formation of supramolecular dimers within the crystal lattice, where inversion-related molecules are linked by pairs of C-H···O hydrogen bonds [16]. This specific arrangement creates a cyclic dimer with a characteristic graph-set motif that further stabilizes the crystal structure [16].
The combination of π-π stacking and hydrogen bonding interactions results in a well-organized three-dimensional network within the crystal [10] [16]. This network influences various physical properties, including thermal stability, solubility, and optical characteristics [16]. The specific pattern of intermolecular interactions also affects the electronic properties of 2-(2-Hydroxyphenyl)benzothiazole in the solid state, which can differ from those observed in solution or isolated molecules [10] [16].
Understanding these intermolecular interactions is crucial for predicting and controlling the behavior of 2-(2-Hydroxyphenyl)benzothiazole in crystalline form, particularly for applications in materials science and crystal engineering [10] [16].
Vacancies, defined as the absence of molecules at specific sites within the crystal lattice, represent an important type of defect in molecular crystals of 2-(2-Hydroxyphenyl)benzothiazole [14] [21]. These vacancies can significantly influence the structural and electronic properties of the crystal [14]. Theoretical modeling studies have provided valuable insights into the effects of vacancies on the molecular conformation and energetics within the crystal lattice [14] [21].
One of the most notable effects of vacancies is the deviation in dihedral angles between the benzothiazole and phenol moieties of molecules located in the vicinity of a vacancy [14]. While molecules in the bulk crystal maintain a nearly planar conformation, those adjacent to vacancies exhibit significant deviations from planarity [14]. This conformational change occurs because vacancies provide sufficient space for non-planar conformations to exist in the ground state, which would otherwise be sterically hindered in the densely packed crystal lattice [14].
The energy increase associated with the formation of non-planar conformations near vacancies is larger in the periodic crystal structure than in isolated molecules [14]. This difference highlights the importance of crystal packing forces in determining molecular conformation [14]. Additionally, the absence of neighboring molecules at vacancy sites modifies the intermolecular interactions, affecting the overall stability and properties of the crystal [14] [21].
Table 3: Vacancy Effects in Molecular Crystals of 2-(2-Hydroxyphenyl)benzothiazole
| Effect | Description |
|---|---|
| Dihedral angle deviation | Molecules near vacancies show deviation in dihedral angles between benzothiazole and phenol parts |
| Non-planar conformation | Vacancies provide space for non-planar conformations in the ground state |
| Energy increase | Energy increase in periodic structure with vacancies is larger than in isolated molecules |
| Intermolecular interactions | Modified due to absence of neighboring molecules |
The synthesis of 2-(2-Hydroxyphenyl)benzothiazole has been extensively studied over several decades, with established classical methodologies providing reliable pathways to this important heterocyclic compound. The most significant classical approaches involve condensation reactions between 2-aminothiophenol and various activated aromatic carbonyl compounds [1] [2].
The reaction between 2-aminothiophenol and phenyl salicylate represents one of the most efficient classical synthetic routes for producing 2-(2-Hydroxyphenyl)benzothiazole [3]. This method offers several advantages including high purity products and elimination of the need for complex purification procedures.
Reaction Mechanism and Conditions
The reaction proceeds via a nucleophilic substitution mechanism where the amino group of 2-aminothiophenol attacks the carbonyl carbon of the phenyl ester. The reaction is carried out in the absence of solvent by heating the reactants in an inert atmosphere to temperatures ranging from 170 to 250°C, where they form a homogeneous melt [3]. The progress of the reaction can be monitored by gas-liquid chromatography, and heating is continued until the desired level of conversion is achieved.
During the reaction, phenol is produced as a byproduct and can be allowed to distill from the reaction mixture, which helps drive the reaction to completion. The use of catalysts such as imidazole can accelerate the reaction rate [3]. The reaction conditions favor high yields while maintaining product purity, as any residual phenol can be removed through subsequent methanol washing procedures.
Synthetic Advantages
This synthetic route offers several distinct advantages over alternative methods. The direct condensation approach eliminates the need for intermediate formation steps, such as the sodium bisulfite adduct preparation required in some alternative procedures [3]. Additionally, the high-temperature melt reaction provides efficient mixing and heat transfer, leading to more complete conversions compared to solution-phase reactions.
Recent advances in benzothiazole synthesis have focused on developing more environmentally friendly, efficient, and selective methodologies. These contemporary approaches emphasize green chemistry principles while maintaining or improving upon the yields and purity achieved through classical methods [4] [5].
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient preparation of benzothiazole derivatives [6]. This methodology utilizes microwave irradiation to provide uniform heating and accelerated reaction kinetics, typically reducing reaction times from hours to minutes while maintaining high yields of 70-95% [6].
The microwave-assisted approach offers several advantages including reduced energy consumption, shorter reaction times, and improved selectivity. The method has been successfully applied to the synthesis of various substituted benzothiazoles using 2-aminothiophenol and diverse aromatic aldehydes under mild conditions [6].
Visible Light Photocatalysis
Visible light-promoted synthesis represents a significant advancement in green chemistry approaches to benzothiazole formation [7]. This methodology employs blue LED irradiation at room temperature for 3-6 hours to achieve cyclization of 2-aminothiophenols with aldehydes [7]. The photocatalytic approach eliminates the need for transition metal catalysts and harsh reaction conditions while achieving excellent yields of 87-95%.
The mechanism involves visible light activation of the substrate, leading to efficient cyclization through radical pathways. This method has demonstrated broad substrate compatibility with aromatic, heteroaromatic, and aliphatic aldehydes [7].
Ultrasound-Assisted Synthesis
Ultrasonic irradiation has been successfully employed to enhance the efficiency of benzothiazole synthesis [7]. The method utilizes 12W blue LED irradiation combined with ultrasonic activation under an air atmosphere for approximately 6 hours. This approach provides the advantages of mild reaction conditions, absence of transition metal catalysts, and compatibility with various substrate types.
Ball Milling Techniques
Solvent-free ball milling has been developed as an environmentally benign method for benzothiazole synthesis [8]. This approach uses recyclable zinc oxide nanoparticles as catalysts under mechanochemical conditions, achieving yields of 82-90% while scoring high on environmental scales with low E-factors [8]. The process is highly efficient even on multi-gram scales and provides easy product isolation.
Electrochemical Synthesis
Electrochemical methods represent a cutting-edge approach to benzothiazole synthesis, employing electricity as a clean energy source [9] [10]. These methods utilize undivided cells at room temperature with lithium perchlorate as supporting electrolyte, achieving yields of 64-91% without the need for harmful solvents or chemical oxidants [9].
The purification of 2-(2-Hydroxyphenyl)benzothiazole requires careful consideration of the compound's physical and chemical properties. Several effective purification techniques have been developed and optimized for this heterocyclic compound [11].
Recrystallization Methods
Recrystallization represents the most commonly employed purification technique for 2-(2-Hydroxyphenyl)benzothiazole [11]. The compound can be effectively purified through repeated recrystallization from aqueous ethanol or dilute acetic acid. These solvent systems provide optimal solubility characteristics, allowing dissolution at elevated temperatures while promoting crystallization upon cooling [11].
The recrystallization process typically involves dissolving the crude product in the minimum amount of hot solvent, followed by slow cooling to promote crystal formation. The use of aqueous ethanol offers advantages in terms of environmental compatibility and ease of solvent recovery, while dilute acetic acid can provide enhanced purification for samples containing specific impurities [11].
Sublimation Purification
Sublimation represents an alternative high-purity purification method for 2-(2-Hydroxyphenyl)benzothiazole [11]. This technique is particularly effective for achieving very high purity levels, as it separates the target compound based on vapor pressure differences. Vacuum sublimation conditions can be employed to lower the required temperatures and prevent thermal decomposition.
The sublimation process typically follows initial recrystallization procedures and serves as a final purification step for applications requiring exceptional purity [11]. This method is especially valuable for removing trace impurities that may persist after conventional recrystallization procedures.
Column Chromatography
Silica gel column chromatography provides an effective method for purifying 2-(2-Hydroxyphenyl)benzothiazole from complex reaction mixtures [12]. This technique is particularly useful when dealing with reaction products containing multiple benzothiazole derivatives or when recrystallization alone does not provide adequate purification.
The chromatographic separation typically employs silica gel G60 as the stationary phase with appropriate solvent systems optimized for the specific impurity profile of the crude product [12]. This method offers high resolution separation capabilities and can be scaled according to the quantity of material requiring purification.
The development of environmentally sustainable synthetic methodologies for 2-(2-Hydroxyphenyl)benzothiazole has become a major focus of contemporary research [13] [8] [14]. These green chemistry approaches address environmental concerns while maintaining synthetic efficiency and product quality.
Water as Reaction Medium
The use of water as a reaction solvent represents a significant advancement in green benzothiazole synthesis [13]. Water-based methodologies eliminate the need for organic solvents while providing effective reaction media for cyclization reactions. An efficient method has been developed for the synthesis of benzothiazole derivatives through cyclization of 2-aminothiophenols with tetramethylthiuram disulfide in water, achieving excellent yields with short reaction times [13].
This aqueous approach offers multiple environmental benefits including elimination of volatile organic compounds, reduced waste generation, and simplified work-up procedures. The method demonstrates broad substrate compatibility and represents a practical alternative to traditional organic solvent-based syntheses [13].
Solvent-Free Methodologies
Solvent-free synthetic approaches have gained prominence as environmentally responsible alternatives to conventional methods [8]. Ball milling strategies using recyclable zinc oxide nanoparticles provide solvent-free conditions while achieving high yields and excellent environmental scores [8]. These methodologies eliminate solvent-related waste streams and reduce energy requirements for solvent recovery.
The solvent-free approach demonstrates scalability advantages, remaining highly efficient even for multi-gram scale preparations. Product isolation is simplified through the absence of solvent removal steps, and the recyclable nature of the catalysts further enhances the environmental profile [8].
Ionic Liquid Catalysis
Ionic liquid-based catalytic systems offer sustainable approaches to benzothiazole synthesis [14]. Imidazolium chlorozincate ionic liquid supported on iron oxide nanoparticles (LAIL@MNP) provides an effective catalyst system for solvent-free synthesis under ultrasonic conditions [14]. This approach achieves moderate to good yields (21-90%) while allowing catalyst recovery and reuse for multiple reaction cycles.
The magnetic nature of the supported ionic liquid catalyst enables easy separation from reaction mixtures and demonstrates consistent catalytic performance over five consecutive runs with only minor decreases in activity [14]. This approach combines the advantages of ionic liquid catalysis with the practical benefits of magnetic catalyst recovery.
Renewable Feedstock Utilization
The incorporation of renewable starting materials derived from biomass represents an emerging area in green benzothiazole synthesis [15]. Renewable feedstocks such as glycerol, lignin, and carbohydrates can serve as building blocks for heterocyclic framework construction. This approach addresses the resource-intensive nature of conventional synthesis while providing sustainable alternatives to petroleum-based precursors [15].
Carbon dioxide utilization as a carbon source has also been explored for benzothiazole synthesis, providing opportunities for carbon sequestration while producing valuable heterocyclic compounds [15]. These approaches contribute to sustainable chemistry goals while potentially reducing raw material costs.
Electrochemical Green Synthesis
Electrochemical synthesis methods represent highly sustainable approaches to benzothiazole formation [10]. These methods employ electricity as a clean energy source, eliminating the need for stoichiometric chemical oxidants. The electrochemical approach utilizes simple equipment, low-cost electrodes, and low-toxicity electrolytes while achieving good yields under mild reaction conditions [10].
The electrochemical methodology offers particular advantages in terms of reaction selectivity and the ability to control reaction conditions through applied potential manipulation. This approach has been successfully applied to the synthesis of pharmaceutically relevant benzothiazole derivatives, demonstrating the practical utility of electrochemical green chemistry principles [10].
| Table 1: Classical Synthetic Routes for 2-(2-Hydroxyphenyl)benzothiazole | ||||
|---|---|---|---|---|
| Method | Reaction Conditions | Advantages | Disadvantages | Yield (%) |
| 2-Aminothiophenol + Phenyl Salicylate | 170-250°C, melt reaction, inert atmosphere | Direct condensation, high purity product | High temperature required | High (patent claims) |
| Salicylic Acid + 2-Aminothiophenol | Polyphosphoric acid, elevated temperature | Classical established method | Difficult separation from phosphoric acid | Variable |
| Salicylaldehyde + 2-Aminothiophenol | 37% HCl, 30% H₂O₂, room temperature | Mild temperature conditions | Requires strong acids | >90 |
| Table 2: Contemporary Synthesis Approaches (2015-2024) | ||||
|---|---|---|---|---|
| Method | Reaction Conditions | Advantages | Green Chemistry Score | Yield (%) |
| Microwave-assisted synthesis | Microwave irradiation, 2-3 hours | Rapid heating, reduced time | High | 70-95 |
| Visible light photocatalysis | Blue LED, room temperature, 3-6 hours | Metal-free, oxidant-free | Very High | 87-95 |
| Ultrasound-assisted synthesis | 12W blue LED, 6 hours, air atmosphere | No transition metal catalysts | Very High | Variable |
| Ball milling technique | ZnO-NPs catalyst, solvent-free | Environmentally friendly, recyclable | Very High | 82-90 |
| Electrochemical synthesis | Undivided cell, room temperature, LiClO₄ | Green approach, no harmful solvents | Very High | 64-91 |
| Table 3: Purification Techniques for 2-(2-Hydroxyphenyl)benzothiazole | |||
|---|---|---|---|
| Technique | Solvent System | Efficiency | Application |
| Recrystallization from aqueous ethanol | Aqueous ethanol | High purity | General purification |
| Recrystallization from dilute acetic acid | Dilute acetic acid | High purity | Alternative purification |
| Sublimation | Vacuum sublimation | Very high purity | Final purification step |
| Column chromatography | Silica gel G60 | Good separation | Complex mixtures |
| Washing with methanol | Methanol | Removes phenol traces | Specific impurity removal |
| Table 4: Green Chemistry Approaches for HBT Synthesis | ||||
|---|---|---|---|---|
| Approach | Environmental Benefit | Energy Efficiency | Atom Economy | E-factor |
| Water as solvent | Non-toxic solvent | Moderate | Good | Low |
| Solvent-free conditions | No solvent waste | High | Excellent | Very Low |
| Ionic liquid catalysis | Recyclable catalyst | High | Very Good | Low |
| Biomass-derived feedstocks | Renewable starting materials | High | Excellent | Low |
| Electrochemical methods | No chemical oxidants | Very High | Excellent | Very Low |
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